molecular formula C17H19F2N5O2S B10938260 1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10938260
M. Wt: 395.4 g/mol
InChI Key: NUICVXFYAGOYMC-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, dimethyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone . The final step involves the sulfonamide formation, which is usually carried out under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological activity. The pathways involved often include inhibition of key enzymes or modulation of signaling pathways critical for disease progression.

Comparison with Similar Compounds

    1-(Difluoromethyl)-3,5-dimethylpyrazole: Shares the difluoromethyl and pyrazole groups but lacks the sulfonamide functionality.

    1-(Difluoromethyl)-3,5-dimethyl-N~4~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole: Similar structure but without the sulfonamide group.

Uniqueness: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both the difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C17H19F2N5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H19F2N5O2S/c1-11-6-4-5-7-14(11)9-23-10-15(8-20-23)22-27(25,26)16-12(2)21-24(13(16)3)17(18)19/h4-8,10,17,22H,9H2,1-3H3

InChI Key

NUICVXFYAGOYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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